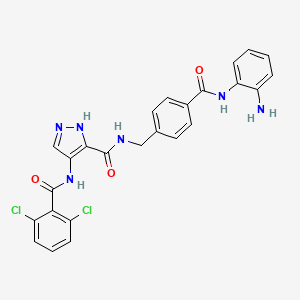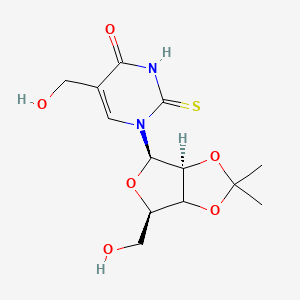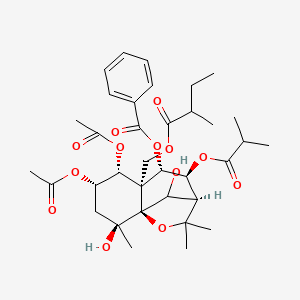
Angulatin E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Angulatin E is a sesquiterpene polyol ester with a β-dihydroagarofuran sesquiterpene skeleton. It is an active component isolated from the root bark of Celastrus angulatus, a plant known for its insecticidal properties . This compound is also referred to as Celthis compound and has shown significant biological activity, particularly in pest control .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Angulatin E involves the extraction from the root bark of Celastrus angulatus. The process typically includes solvent extraction followed by chromatographic purification to isolate the compound . Specific synthetic routes and reaction conditions for laboratory synthesis are not extensively documented in the literature.
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from natural sources, given the complexity of its structure. The extraction process involves the use of organic solvents and chromatographic techniques to purify the compound .
化学反应分析
Types of Reactions
Angulatin E undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the molecule.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives of this compound, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
Angulatin E has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpene polyol esters and their reactivity.
Biology: this compound is studied for its insecticidal properties and its potential use in pest control.
Medicine: Research is ongoing to explore its potential therapeutic effects, although specific medical applications are not yet well-documented.
Industry: It is used in the development of natural insecticides and other agricultural products.
作用机制
Angulatin E exerts its effects primarily through its insecticidal activity. It targets the nervous system of insects, leading to paralysis and death. The molecular targets and pathways involved include the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects .
相似化合物的比较
Similar Compounds
Angulatin G: Another sesquiterpene polyol ester with similar insecticidal properties.
Celangulin TC: A compound used in the synthesis of Angulatin E and shares a similar chemical structure.
Uniqueness
This compound is unique due to its specific β-dihydroagarofuran sesquiterpene skeleton, which contributes to its potent insecticidal activity. Its ability to inhibit acetylcholinesterase makes it particularly effective compared to other similar compounds .
属性
分子式 |
C35H48O13 |
|---|---|
分子量 |
676.7 g/mol |
IUPAC 名称 |
[(1S,2S,4S,5R,6S,7S,8S,9S)-4,5-diacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-6-(2-methylbutanoyloxymethyl)-8-(2-methylpropanoyloxy)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate |
InChI |
InChI=1S/C35H48O13/c1-10-19(4)30(40)43-17-34-27(45-21(6)37)23(44-20(5)36)16-33(9,42)35(34)26(38)24(32(7,8)48-35)25(46-29(39)18(2)3)28(34)47-31(41)22-14-12-11-13-15-22/h11-15,18-19,23-28,38,42H,10,16-17H2,1-9H3/t19?,23-,24+,25-,26?,27-,28+,33-,34-,35-/m0/s1 |
InChI 键 |
CHTLVJPURGFELF-KKSMYCASSA-N |
手性 SMILES |
CCC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13C([C@@H]([C@@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |
规范 SMILES |
CCC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B15140807.png)
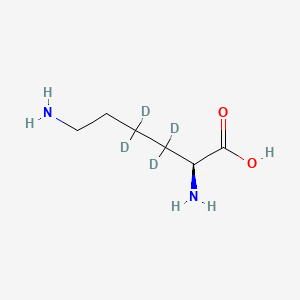




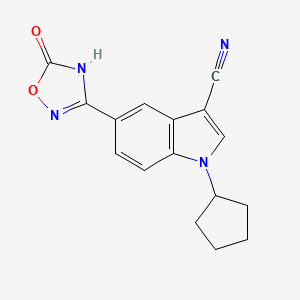
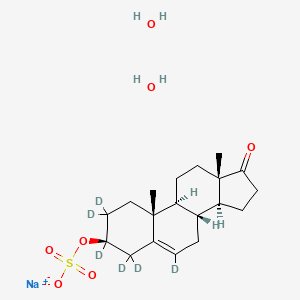
![2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140853.png)
![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)
